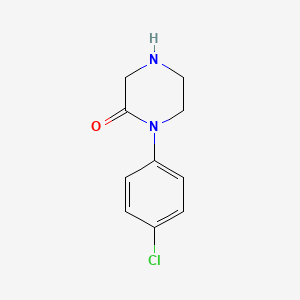

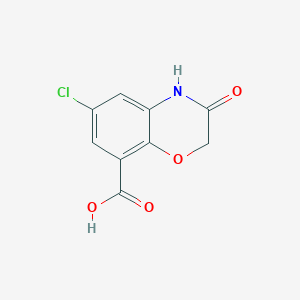

1-(4-Chlorophenyl)piperazin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

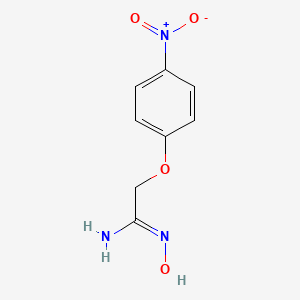

“1-(4-Chlorophenyl)piperazin-2-one” is a chemical compound that has been studied for its potential applications in various fields . It is a piperazine derivative, which is a class of compounds that have been found to have a wide range of biological and pharmaceutical activities .

Synthesis Analysis

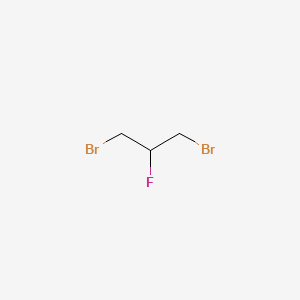

The synthesis of “1-(4-Chlorophenyl)piperazin-2-one” involves N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of “1-(4-Chlorophenyl)piperazin-2-one” has been studied using various techniques. The crystal belongs to the monoclinic system with a=7.1503 (5) Å; b=12.9506 (10) Å; c=21.9709 (16) Å; β=96.637 (2)° and space group P 2 1 /c . Theoretical calculations allowed the estimation of MEPS, FMO’s, HUMO-LUMO energy gap and related parameters which depicted the potential kinetic stability and reactivity of the target compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Chlorophenyl)piperazin-2-one” include a molecular weight of 210.66 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, Covalently-Bonded Unit Count, Compound Is Canonicalized have also been computed .

Scientific Research Applications

Antitumor Activity

1-(4-Chlorophenyl)piperazin-2-one derivatives have been investigated for their potential as anticancer agents. A study on 1,2,4-triazine derivatives bearing piperazine amide moiety, including 1-(4-Chlorophenyl)piperazin-2-one, revealed significant antiproliferative effects against MCF-7 breast cancer cells. These findings suggest their potential utility in cancer therapy (Yurttaş et al., 2014).

Structural and Electronic Properties

Research has been conducted on the structural and electronic properties of 1-(4-Chlorophenyl)piperazin-2-one. Spectroscopic studies using techniques like NMR, FTIR, and Raman, along with theoretical analysis, have provided insights into its conformational analysis, vibrational spectra, and electronic properties. Such studies are essential for understanding the chemical behavior and potential applications of this compound (Dikmen, 2019).

Crystal Structure Analysis

The crystal structure of 1-(4-Chlorophenyl)piperazine-1,4-diium tetrachloridozincate(II) monohydrate, a compound related to 1-(4-Chlorophenyl)piperazin-2-one, has been examined, revealing a tetrahedral geometry around the zinc atom and various intermolecular interactions. Such studies contribute to the field of crystallography and material science (Gharbia et al., 2008).

Anticancer and Antituberculosis Potential

Synthesized derivatives of 1-(4-Chlorophenyl)piperazin-2-one have been evaluated for their anticancer and antituberculosis activities. Some compounds showed promising results against specific cancer cell lines and tuberculosis bacteria, indicating potential pharmaceutical applications (Mallikarjuna et al., 2014).

Allosteric Enhancers of Receptors

Certain 1-(4-Chlorophenyl)piperazin-2-one derivatives have been synthesized and evaluated as allosteric enhancers of the A1 adenosine receptor. This suggests their potential role in modulating receptor activities, which could be significant in therapeutic applications (Romagnoli et al., 2008).

Mechanism of Action

- By binding directly and selectively to muscle membrane GABA receptors, the compound presumably causes hyperpolarization of nerve endings . This results in flaccid paralysis of the target organism (such as parasitic worms) .

Target of Action

Pharmacokinetics

properties

IUPAC Name |

1-(4-chlorophenyl)piperazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-4,12H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUMTVFGNDZYDRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572411 |

Source

|

| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)piperazin-2-one | |

CAS RN |

55083-85-7 |

Source

|

| Record name | 1-(4-Chlorophenyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1356089.png)

![2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid](/img/structure/B1356090.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)